molecular formula C18H13N3O2S B2963769 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide CAS No. 1021083-02-2

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Cat. No.: B2963769
CAS No.: 1021083-02-2
M. Wt: 335.38
InChI Key: NMDGAQPYLPNTAX-UHFFFAOYSA-N
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Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and a 1-naphthamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

  • Condensation reactions between 5-substituted-1,3,4-oxadiazole-2-amines and activated naphthoyl derivatives (e.g., 1-naphthoyl chloride) under acidic or basic conditions .
  • 1,3-Dipolar cycloaddition strategies, as seen in triazole-oxadiazole hybrids, using catalysts like copper diacetate .

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17(15-9-3-6-12-5-1-2-8-14(12)15)19-18-21-20-16(23-18)11-13-7-4-10-24-13/h1-10H,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDGAQPYLPNTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound consists of a naphthamide backbone linked to a thiophene-derived oxadiazole moiety. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S with a molecular weight of approximately 302.36 g/mol. The presence of the thiophene ring and oxadiazole structure suggests diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, a series of derivatives similar to this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results demonstrated that these compounds significantly inhibited cell proliferation.

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

The above table highlights the potency of certain derivatives compared to Sorafenib, a well-known anticancer drug .

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been well-documented. In vitro studies have shown that compounds similar to this compound exhibit activity against various bacterial strains and fungi. For example, one study reported that certain thiophene-based compounds had minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.5 µg/mL against Candida albicans and other pathogenic fungi .

Anti-inflammatory Properties

Thiophene derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by blocking cell cycle progression at the sub-G1 phase.
  • Target Interaction : The compound may interact with specific proteins involved in cell signaling pathways related to proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) : Increased ROS production has been observed in treated cells, contributing to cytotoxic effects.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. These studies utilized high-throughput screening methods to identify promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of 1,3,4-Oxadiazoles

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents Key Activities Reference
Target Compound 1,3,4-Oxadiazole 5-(Thiophen-2-ylmethyl), 2-(1-naphthamide) Inferred: Antimicrobial, enzyme inhibition (based on analogs) -
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-((4-methoxyphenyl)methyl)-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 5-(4-Methoxybenzyl), 2-benzamide Antifungal (vs. Candida spp.)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 5-(Furan-2-yl), 2-benzamide Antifungal (vs. Candida spp.)
2-((5-Benzofuran-2-yl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 1,3,4-Oxadiazole 5-Benzofuran-2-yl, 2-thioacetamide Antimicrobial (broad-spectrum)
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a) 1,3,4-Oxadiazole 5-(4-Methoxybenzyl), 2-carbothioate Inferred: Antifungal (structural similarity to LMM5)

Key Structural Differences :

  • Thiophene vs. Benzofuran/Furan : The thiophene group in the target compound offers enhanced lipophilicity and π-π stacking compared to oxygen-containing furan/benzofuran in LMM11 and compound 2a .
  • Naphthamide vs.

Comparison with Target Compound :

  • The target compound likely follows a condensation pathway similar to 5a, substituting naphthoyl chloride for carbothioate .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1590–1600 cm⁻¹), similar to LMM5 and triazole-oxadiazole hybrids . Thiophene-specific C–S stretching (~700 cm⁻¹) may distinguish it from furan analogs.
  • NMR : The 1-naphthamide moiety would exhibit complex aromatic multiplet signals (δ 7.2–8.5 ppm), while the thiophen-2-ylmethyl group would show distinct protons near δ 2.5–3.5 ppm (CH2) and δ 6.5–7.5 ppm (thiophene-H) .

Physicochemical Properties :

  • Solubility : The naphthamide group may reduce aqueous solubility compared to benzamide derivatives (LMM5/LMM11), necessitating DMSO/Pluronic F-127 for biological testing .
  • pKa : Predicted pKa ~11 (similar to oxadiazole-thioacetamide derivatives) due to deprotonation of the oxadiazole nitrogen .
Table 3: Activity Comparison of Oxadiazole Derivatives
Compound Tested Activity Efficacy Reference
LMM5 Antifungal (vs. C. albicans) MIC: 8 µg/mL
2a Antimicrobial (vs. S. aureus) MIC: 4 µg/mL
5a Inferred antifungal N/A
Thiadiazole derivatives (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) Insecticidal/Fungicidal Moderate activity

Inferences for Target Compound :

  • The thiophene and naphthamide groups may enhance antifungal activity compared to LMM5/LMM11 due to increased membrane penetration and target binding .
  • Thiadiazole analogs () exhibit insecticidal activity, but the target compound’s oxadiazole core likely shifts its selectivity toward microbial targets.

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